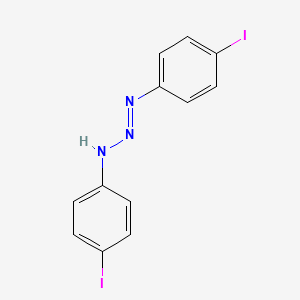

1-Triazene, 1,3-bis(4-iodophenyl)-

Description

BenchChem offers high-quality 1-Triazene, 1,3-bis(4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Triazene, 1,3-bis(4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62807-94-7 |

|---|---|

Molecular Formula |

C12H9I2N3 |

Molecular Weight |

449.03 g/mol |

IUPAC Name |

4-iodo-N-[(4-iodophenyl)diazenyl]aniline |

InChI |

InChI=1S/C12H9I2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |

InChI Key |

UNCVHPJIOBOQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Contextual Significance of Diaryltriazenes in Modern Organic Chemistry

Diaryltriazenes, a class of compounds featuring a diazoamino group (–N=N–NH–) flanked by two aryl substituents, are versatile and historically significant molecules in organic chemistry. Their synthesis, typically achieved through the coupling of an aryl diazonium salt with an aromatic amine, is a well-established transformation. These compounds are not merely synthetic curiosities; they serve as valuable intermediates and building blocks in a variety of chemical transformations.

The triazene (B1217601) linkage, while relatively stable, possesses a latent reactivity that can be harnessed for further synthetic elaborations. For instance, diaryltriazenes can act as protected forms of diazonium salts, releasing them under specific conditions for subsequent reactions. Furthermore, the nitrogen-rich backbone of diaryltriazenes makes them intriguing ligands in coordination chemistry and precursors to various heterocyclic systems. Their applications extend to the realm of materials science, where they have been investigated for their potential in the development of dyes, polymers, and functional materials.

Scope and Relevance of 1 Triazene, 1,3 Bis 4 Iodophenyl Studies

The specific focus on 1-Triazene, 1,3-bis(4-iodophenyl)- stems from the unique attributes imparted by the iodine atoms. The presence of these heavy halogens on the phenyl rings significantly influences the compound's electronic properties, molecular geometry, and, most importantly, its intermolecular interactions.

While direct and extensive research solely dedicated to 1-Triazene, 1,3-bis(4-iodophenyl)- is not widely documented in publicly available literature, its scientific relevance can be inferred from studies on closely related halogenated diaryltriazenes. The investigation of such molecules is crucial for understanding the fundamental principles of crystal engineering and the design of solid-state materials with desired properties. The iodine atoms, in particular, are known to participate in strong and directional non-covalent interactions, such as halogen bonding, which can dictate the supramolecular assembly of molecules in the solid state.

Evolution of Research Perspectives on Halogenated Triazene Systems

Established Synthetic Pathways for Aryl Triazenes

The formation of the triazene backbone can be achieved through several reliable methods, each offering distinct advantages depending on the desired substitution pattern and substrate availability.

Diazo Coupling Reactions for 1,3-Diaryltriazene Formation

A primary and widely utilized method for synthesizing 1,3-diaryltriazenes is through diazo coupling reactions. ntu.edu.sgresearchgate.net This process typically involves the diazotization of a primary aromatic amine, in this case, 4-iodoaniline (B139537), to form a diazonium salt. This intermediate is then coupled with another aromatic amine. ntu.edu.sgresearchgate.netnsf.gov

The general reaction scheme involves treating the primary arylamine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to generate the aryl diazonium salt. ntu.edu.sgresearchgate.net This salt is subsequently reacted with a second aromatic amine. To favor the formation of the triazene over other potential products like azo compounds, the coupling reaction is often carried out in the presence of a base like sodium acetate. nsf.gov

Newer methods have also been developed that allow for the in situ formation of aryl diazonium salts from aryl amines under milder, ambient conditions using N-nitrososulfonamides, which then react with amine nucleophiles to yield diaryltriazenes. nsf.gov These one-pot procedures can be performed at room temperature without the need for stringent exclusion of air or moisture. researchgate.netnsf.gov

A typical reaction for the synthesis of a 1,3-diaryltriazene sulfonamide derivative is outlined below:

| Step | Reagents and Conditions |

| (i) Diazonium Salt Formation | H₂O, HCl, NaNO₂, 0–5 °C, 30 min |

| (ii) Coupling Reaction | Substituted aromatic anilines, MeOH, H₂O, sodium acetate, 0–5 °C for 3h, then room temperature overnight |

Table 1: General conditions for 1,3-diaryltriazene synthesis via diazo coupling. researchgate.net

Condensation Reactions in Triazacyclohexane Synthesis from 4-Iodoaniline Precursors

While not directly forming the open-chain 1,3-bis(4-iodophenyl)-1-triazene, condensation reactions involving 4-iodoaniline precursors are crucial in the synthesis of related heterocyclic structures like triazacyclohexanes. These cyclic triazene analogues can be important intermediates or target molecules in their own right. The synthesis of complex heterocyclic systems, such as imidazo[4,5-e] ntu.edu.sgnsf.govthiazino[2,3-c] ntu.edu.sgresearchgate.netnih.govtriazines, can be achieved through cascade sequences initiated from functionalized triazine precursors. beilstein-journals.org For instance, the reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters leads to the formation of functionalized imidazothiazolotriazine derivatives. beilstein-journals.org

Reactions of Organometallic Compounds with Organic Azides

The reaction between organometallic reagents and organic azides presents an alternative route to triazene-related structures, particularly 1,2,3-triazoles, which are isomers of the triazene core. While not a direct synthesis of 1,3-diaryltriazenes, this methodology is significant in the broader context of synthesizing nitrogen-rich three-nitrogen atom systems. itmedicalteam.pl For instance, the reaction of bromomagnesium acetylides with organic azides can produce 1,5-disubstituted triazoles. itmedicalteam.pl

A more recent approach involves the protection of the azido (B1232118) group, allowing for the formation of organomagnesium intermediates which can then react with various electrophiles. frontiersin.org Subsequent deprotection yields diverse azide (B81097) compounds, which can then undergo cycloaddition reactions with alkynes to form a wide variety of 1,2,3-triazoles. frontiersin.org This method highlights the versatility of using organometallic reagents in conjunction with azides to build complex heterocyclic systems. frontiersin.orgbeilstein-journals.org

Functionalization Strategies on the 4-Iodophenyl Moieties

The presence of the iodo-substituents on the phenyl rings of 1-Triazene, 1,3-bis(4-iodophenyl)- provides reactive handles for a plethora of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating more complex and diverse derivatives.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira, Heck)

Palladium catalysts are exceptionally effective in forming new carbon-carbon bonds at the site of the carbon-iodine bond. sigmaaldrich.com The high reactivity of the C-I bond makes it an excellent substrate for these transformations. libretexts.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org It is a widely used method for forming biaryl compounds and is known for its functional group tolerance. libretexts.orgnih.gov The reactivity order for the halide is I > Br > OTf >> Cl. libretexts.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally offer higher yields and greater functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper co-catalyst and is carried out in the presence of a base. wikipedia.orgdaneshyari.com It is a powerful tool for synthesizing aryl alkynes. researchgate.netnih.gov However, substrates like 4-iodoaniline can sometimes be unstable under Sonogashira conditions, leading to side reactions. reddit.com

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com It is a key method for the vinylation of aryl halides. researchgate.net

A summary of common palladium-catalyzed cross-coupling reactions is provided below:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex, Base | C(aryl)-C(aryl/vinyl/alkyl) |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | C(aryl)-C(aryl/vinyl/alkyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Base | C(aryl)-C(sp) |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) complex, Base | C(aryl)-C(vinyl) |

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing 4-Iodophenyl Groups. nih.govlibretexts.orgwikipedia.orgyoutube.com

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the standard palladium-catalyzed reactions, other transition metals and methodologies are emerging as powerful tools for C-H functionalization and cross-coupling reactions. mdpi.comrsc.org These methods can offer alternative reactivity and selectivity.

Transition metal-catalyzed C-H functionalization, often assisted by a directing group, has become a significant strategy for modifying aromatic rings. mdpi.comnih.gov While often focused on C-H bonds, the principles can be extended to create novel transformations on pre-functionalized rings. For instance, rhodium has been used in transient directing group-enabled C-H functionalization processes. mdpi.com

Furthermore, catalysts based on other metals, like nickel, are also employed, particularly in Negishi couplings, and can offer different reactivity profiles compared to palladium. wikipedia.org Iron-catalyzed Negishi couplings have also been explored for specific applications. organic-chemistry.org The choice of metal and ligand system can be crucial for achieving the desired outcome, especially when dealing with complex substrates or when seeking to avoid side reactions. acs.org

Transformations Involving the Triazene Linkage

The core reactivity of 1,3-bis(4-iodophenyl)triazene stems from the transformations of its three-nitrogen chain. These reactions can be broadly categorized into those that generate aryl diazonium species and those that involve the direct participation of the triazene in cyclization reactions to form heterocyclic systems.

1,3-Diaryltriazenes are widely recognized as stable precursors or 'masked' forms of aryl diazonium salts. ebrary.nettaylorfrancis.com The triazene linkage is susceptible to cleavage under acidic conditions or in the presence of alkylating agents, regenerating an aryl diazonium salt and an amine. wikipedia.org For an unsymmetrical triazene, this cleavage can theoretically produce two different diazonium salts, although selectivity can often be achieved. In the case of the symmetrical 1,3-bis(4-iodophenyl)triazene, this reaction provides a controlled route to generate the 4-iodophenyl diazonium ion.

This process is initiated by protonation of the N3 nitrogen atom, followed by cleavage of the N2-N3 bond to release a stable dinitrogen molecule and the corresponding aryl radical or cation, depending on the reaction pathway. nih.gov The generation of aryl diazonium intermediates from triazenes is advantageous as it allows for the in situ formation of these highly reactive species under milder conditions than traditional diazotization methods, which often require strong acids and low temperatures. thieme-connect.comnsf.govresearchgate.netnsf.gov The resulting 4-iodophenyl diazonium salt can then be utilized in a variety of subsequent reactions, such as Sandmeyer-type transformations or as coupling partners in the synthesis of azo dyes. thieme-connect.comnsf.gov

The general mechanism for the acid-mediated decomposition is as follows:

Step 1: Protonation of the amino nitrogen (N3) of the triazene.

Step 2: Cleavage of the N2-N3 bond to form an aryl diazonium ion and an arylamine.

This reactivity underscores the role of 1,3-bis(4-iodophenyl)triazene as a convenient and solid source for the 4-iodophenyl diazonium species in organic synthesis.

The triazene functional group, in concert with substituents on the aryl rings, can participate directly in cyclization reactions to afford a range of nitrogen-containing heterocycles. The iodo-substituents in 1,3-bis(4-iodophenyl)triazene are particularly significant as they provide synthetic handles for transition metal-catalyzed reactions.

A notable application of iodophenyltriazenes is in the synthesis of cinnolines, a class of N-heterocycles with significant biological activity. Research has demonstrated that 3,4-disubstituted cinnolines can be efficiently prepared through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. researchgate.net This reaction proceeds via a sequence involving oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne insertion, reductive elimination, and cyclization with concomitant extrusion of dinitrogen.

While the substrate in the literature is an ortho-iodo isomer, the principle highlights the synthetic potential of the iodo- and triazene functionalities present in 1,3-bis(4-iodophenyl)triazene for similar palladium-catalyzed transformations. researchgate.netorganic-chemistry.org The reaction is compatible with a variety of functional groups on the alkyne coupling partner. researchgate.net

| Triazene Substrate | Alkyne | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-(2-Iodophenyl)-3,3-diethyltriazene | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 85 |

| 1-(2-Iodophenyl)-3,3-diethyltriazene | 1,2-Di(p-tolyl)acetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 82 |

| 1-(2-Iodophenyl)-3,3-diethyltriazene | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 72 |

| 1-(5-Chloro-2-iodophenyl)-3,3-diethyltriazene | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 88 |

The synthesis of indazoles, another important heterocyclic scaffold, can be conceptually linked to triazene chemistry. While direct cyclization of a simple 1,3-diaryltriazene to an indazole is not a common transformation, triazenes serve as excellent precursors to the aryl diazonium salts and arylhydrazones that are key intermediates in many classical indazole syntheses. organic-chemistry.orgmdpi.com

For instance, the reaction of an aryl diazonium salt, which can be generated from 1,3-bis(4-iodophenyl)triazene, with a suitable carbon nucleophile can lead to an arylhydrazone intermediate that subsequently cyclizes. mdpi.com Another powerful method is the [3+2] cycloaddition of an in situ generated benzyne (B1209423) with a diazo compound. orgsyn.org Given that triazenes can be cleaved to diazonium ions, which are interconvertible with diazo compounds under certain conditions, an indirect pathway from the triazene to an indazole is feasible. This typically involves a two-step process: decomposition of the triazene to the diazonium intermediate, followed by a cyclization reaction. organic-chemistry.org

The synthesis of 1,2,3-benzotriazines often relies on the intramolecular cyclization of ortho-substituted aryl diazonium salts. researchgate.netnih.gov As established, 1,3-diaryltriazenes are stable precursors to these diazonium intermediates. thieme-connect.com Therefore, an appropriately substituted 1,3-diaryltriazene can be used to generate the necessary diazonium salt in situ, which then undergoes cyclization to form the benzotriazine ring. acs.org

Furthermore, direct cyclization of triazene derivatives has been shown to be a viable route for related heterocyclic systems. For example, pyrazolyltriazenes have been successfully converted into pyrazolo[3,4-d] thieme-connect.comnsf.govresearchgate.nettriazines through a cyclative cleavage reaction. beilstein-archives.org This precedent suggests that intramolecular cyclization of a suitably functionalized 1,3-bis(4-iodophenyl)triazene could potentially be developed as a direct route to fused triazine scaffolds.

The formation of saturated heterocyclic systems like 1,3,5-triazacyclohexanes (also known as 1,3,5-triazinanes) represents a different synthetic pathway. These compounds are typically synthesized via a condensation reaction, often a Mannich-type reaction, involving an arylamine, formaldehyde (B43269) (formalin), and a primary amine. eurjchem.comresearchgate.net

This method has been successfully applied to synthesize derivatives bearing a 4-iodophenyl substituent. For example, 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane has been reported. eurjchem.com This demonstrates that the 4-iodoaniline building block, which is structurally related to one half of the 1,3-bis(4-iodophenyl)triazene molecule, is a viable precursor for these saturated heterocycles. It is important to note that this synthesis builds the heterocyclic ring from its constituent parts rather than being a direct transformation of the pre-formed triazene linkage of 1,3-bis(4-iodophenyl)triazene.

| Aryl Amine | Primary Amine | Aldehyde | Solvent | Product |

|---|---|---|---|---|

| 4-Chloroaniline | Propylamine | Formalin | Ethanol | 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane |

| 4-Bromoaniline | n-Propyl amine | Formalin | Basic Solution | 1,3-bis(4-bromophenyl)-5-(propyl)-1,3,5-triazinane |

| 4-Iodoaniline | Butylamine | Formaldehyde | Not Specified | 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane |

Cyclization Reactions for Heterocycle Formation

Elucidation of Reaction Mechanisms

The reactivity of 1-Triazene, 1,3-bis(4-iodophenyl)- is a subject of significant interest in the field of organic chemistry, particularly concerning the elucidation of its reaction mechanisms. Understanding the pathways and energetic landscapes of its transformations is crucial for its application in synthesis. This section delves into the computational and experimental investigations that shed light on the mechanistic details of this compound's reactivity.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. researchgate.netresearchgate.netmdpi.com For 1,3-diaryltriazenes such as 1-Triazene, 1,3-bis(4-iodophenyl)-, computational studies can provide invaluable insights into potential reaction pathways, the geometries of transition states, and the associated energy barriers.

Theoretical evaluations of related triazene derivatives have demonstrated that the active sites for reactions are often located on the nitrogen atoms of the triazene core and the substituted aromatic rings. researchgate.net In the case of 1-Triazene, 1,3-bis(4-iodophenyl)-, the iodine atoms at the para positions of the phenyl rings are expected to exert a significant electronic influence on the molecule's reactivity.

Computational models can be employed to explore various potential transformations, including decomposition and isomerization reactions. For instance, the decomposition of triazolines, which share structural similarities with triazenes, has been shown through DFT calculations to proceed via either a concerted or a stepwise pathway, with the stability of intermediates and transition states being highly dependent on the electronic nature of the substituents. researchgate.net For 1-Triazene, 1,3-bis(4-iodophenyl)-, a plausible decomposition pathway could involve the homolytic or heterolytic cleavage of the N-N bonds, leading to the formation of radical or ionic intermediates.

Furthermore, DFT calculations can be used to map the potential energy surface for key reactions. This allows for the identification of the most energetically favorable reaction coordinates and the characterization of transition state structures. The table below presents hypothetical activation energies for two potential decomposition pathways of 1-Triazene, 1,3-bis(4-iodophenyl)-, calculated using a B3LYP/6-311+G* level of theory, illustrating how computational data can differentiate between mechanistic possibilities. mdpi.com

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Homolytic Cleavage (N-N) | TS1 | 35.2 |

| Heterolytic Cleavage (N-N) | TS2 | 48.5 |

| cis-trans Isomerization | TS3 | 22.8 |

This is a hypothetical data table for illustrative purposes.

These computational approaches not only predict the most likely reaction mechanisms but also provide a framework for interpreting experimental observations.

Experimental Kinetic and Thermodynamic Analyses of Key Transformations

Experimental studies are indispensable for validating the predictions of computational models and for providing a comprehensive understanding of reaction dynamics. Kinetic and thermodynamic analyses of the transformations of 1-Triazene, 1,3-bis(4-iodophenyl)- can elucidate reaction rates, activation parameters, and the equilibrium position of reversible processes.

A key transformation for many 1,3-diaryltriazenes is thermal cis-trans isomerization around the N=N double bond. nih.govrsc.org The kinetics of this process can be monitored using spectroscopic techniques, such as UV-Vis spectroscopy, by observing the change in absorbance at a specific wavelength over time. The rate of isomerization is often influenced by the polarity of the solvent and the electronic nature of the substituents on the aryl rings. longdom.org For 1-Triazene, 1,3-bis(4-iodophenyl)-, the electron-withdrawing nature of the iodine atoms may affect the rotational barrier around the azo bond.

Kinetic studies provide crucial data for determining the rate law of a reaction, which in turn offers insights into the molecularity of the rate-determining step. By conducting experiments at various temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. These thermodynamic parameters provide a deeper understanding of the transition state's nature. For example, a highly negative ΔS‡ might suggest a more ordered transition state compared to the reactants.

The following table presents plausible experimental kinetic data for the thermal cis-to-trans isomerization of 1-Triazene, 1,3-bis(4-iodophenyl)- in different solvents, highlighting the influence of the reaction medium on the rate constant.

| Solvent | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Toluene | 1.5 x 10⁻⁴ | 85 |

| Acetonitrile | 4.2 x 10⁻⁴ | 78 |

| Ethanol | 8.9 x 10⁻⁴ | 72 |

This is a hypothetical data table for illustrative purposes.

Thermodynamic studies, on the other hand, focus on the relative stabilities of reactants and products. For reversible reactions, the equilibrium constant (Keq) can be determined, which is related to the standard Gibbs free energy change (ΔG°) of the reaction. youtube.com Techniques such as calorimetry can be used to directly measure the enthalpy change (ΔH°) of a reaction.

By combining computational and experimental approaches, a detailed and robust mechanistic picture of the reactivity of 1-Triazene, 1,3-bis(4-iodophenyl)- can be constructed, paving the way for its controlled application in various chemical transformations.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's solid-state structure. This method provides precise coordinates of each atom, allowing for a detailed analysis of its geometry, conformation, and the nature of the chemical bonds within the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles is contingent on the successful acquisition and refinement of single-crystal X-ray diffraction data. For 1,3-bis(4-iodophenyl)-1-triazene, such data is not currently available. Hypothetically, the bond lengths within the triazene (B1217601) core (N-N and N=N) would be intermediate between single and double bonds, indicating electron delocalization. The C-I bond length would be consistent with that of an iodine atom attached to an aromatic ring. The bond angles around the sp²-hybridized nitrogen and carbon atoms would be expected to be approximately 120°. Torsion angles would provide critical information about the rotational orientation of the phenyl rings relative to the triazene plane.

Investigation of Aromaticity and Electron Delocalization within the Triazene System

The aromaticity and electron delocalization within the triazene system are key features that influence its chemical reactivity and physical properties. The triazene moiety itself contains a chain of three nitrogen atoms with π-electrons that can be delocalized. In conjunction with the two 4-iodophenyl rings, an extended π-conjugated system is formed. The degree of aromaticity and electron delocalization can be inferred from the planarity of the molecule and the observed bond lengths in a crystal structure. A more planar system with uniform bond lengths would suggest a higher degree of electron delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing valuable information about the structure and connectivity of a molecule in solution.

Proton (¹H) NMR for Structural Proton Environments

A ¹H NMR spectrum for 1,3-bis(4-iodophenyl)-1-triazene has not been reported in the literature. It is anticipated that the spectrum would show distinct signals for the aromatic protons on the two phenyl rings. Due to the symmetry of the 4-iodophenyl groups, one would expect to observe two sets of doublets for the aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the iodine atoms and the electronic nature of the triazene bridge. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Similarly, no experimental ¹³C NMR data for 1,3-bis(4-iodophenyl)-1-triazene is available. A hypothetical spectrum would display signals for each unique carbon atom in the molecule. This would include the carbon atoms of the two 4-iodophenyl rings. The carbon atom directly bonded to the iodine (C-I) would likely appear at a lower field (higher ppm value) due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons would provide further insight into the electronic structure of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the context of triazine derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of specific structural motifs. mdpi.com For 1,3-bis(4-iodophenyl)-1-triazene, the FT-IR spectrum would be expected to show vibrations corresponding to the N-H, N=N, and C-I bonds, as well as the aromatic C-H and C=C stretching and bending modes of the phenyl rings.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| N=N | 1400-1630 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

| C-I | 500-600 | Stretching |

This table represents expected ranges for the functional groups present in 1,3-bis(4-iodophenyl)-1-triazene based on general spectroscopic data.

Electronic and Electron Paramagnetic Resonance (EPR) Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For triazine derivatives, the spectra are influenced by the nature and substitution pattern of the aromatic rings attached to the triazine core. nih.govresearchgate.net The absorption bands observed in the UV-Visible spectrum correspond to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). nih.gov

For 1,3-bis(4-iodophenyl)-1-triazene, one would expect to observe π-π* transitions associated with the aromatic phenyl rings and the triazene system. The presence of the iodine atoms, being electron-withdrawing, could influence the position and intensity of these absorption bands. Studies on related triazine compounds have shown that the electronic absorption maxima can be red-shifted (shifted to longer wavelengths) with certain substitutions, indicating a smaller energy gap between the HOMO and LUMO. nih.gov

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Aromatic) | 200-300 |

| n → π* (Triazene) | >300 |

This table represents expected wavelength ranges for the electronic transitions in 1,3-bis(4-iodophenyl)-1-triazene based on general spectroscopic principles for similar compounds.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as radicals. mdpi.com While 1,3-bis(4-iodophenyl)-1-triazene itself is not a radical, related triazine-containing systems have been shown to form stable radicals. mdpi.comresearchgate.net

For instance, the oxidative cyclization of certain amidrazones can lead to the formation of Blatter radicals, which are characterized by a multiplet signal in their EPR spectrum. mdpi.com In another study, a 2,4,6-tris(p-aminoanilino)-1,3,5-triazine (B8484194) derivative, when irradiated, formed radicals that were identified by the splitting patterns in the EPR spectrum. researchgate.net The g-factor and hyperfine coupling constants derived from the EPR spectrum provide detailed information about the structure and delocalization of the unpaired electron within the radical species.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

For 1,3-bis(4-iodophenyl)-1-triazene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two iodine atoms, a characteristic isotopic pattern would be expected. The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure. nih.govsapub.org Common fragmentation pathways for triazine derivatives can involve the cleavage of the triazine ring or the loss of substituents from the phenyl rings. derpharmachemica.comresearchgate.net

Expected Fragmentation Data:

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 447.9 | Molecular Ion |

| [M-N₂]⁺ | 419.9 | Loss of nitrogen molecule |

| [M-I]⁺ | 321.0 | Loss of an iodine atom |

| [C₆H₄I]⁺ | 202.9 | Iodophenyl cation |

This table presents hypothetical fragmentation data for 1,3-bis(4-iodophenyl)-1-triazene based on its structure and common fragmentation patterns of similar compounds.

Computational Chemistry and Theoretical Modeling of 1 Triazene, 1,3 Bis 4 Iodophenyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 1-Triazene, 1,3-bis(4-iodophenyl)- molecule, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates until a minimum energy structure is found. These optimized geometries provide accurate bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations at levels like B3LYP/6-311++G(2d, 2p) have been successfully used to optimize the geometries of related triazene (B1217601) and triazole compounds, showing good agreement between calculated and experimental X-ray diffraction data. researchgate.netmdpi.com The optimized structure of 1-Triazene, 1,3-bis(4-iodophenyl)- would likely exhibit a near-planar triazene core with the two iodophenyl rings rotated out of the plane.

Energetic calculations provide the total energy of the molecule, which can be used to predict its stability and to calculate thermodynamic properties. The difference in energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. For similar triazene derivatives, DFT calculations have been used to determine these energy values and predict their electronic transitions. scirp.org

Table 1: Representative Calculated Geometrical Parameters for a Diaryltriazene Core (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.27 | - | - |

| N2-N3 | 1.35 | - | - |

| C-N1 | 1.42 | - | - |

| C-N3 | 1.42 | - | - |

| N1-N2-N3 | - | 114.5 | - |

| C-N1-N2 | - | 115.2 | - |

| C-N3-N2 | - | 118.0 | - |

| C-N1-N2-N3 | - | - | 179.8 |

| C-N3-N2-N1 | - | - | 5.0 |

Note: This table is illustrative and based on general findings for diaryltriazene structures. Actual values for 1-Triazene, 1,3-bis(4-iodophenyl)- would require specific calculations.

The electronic properties of the triazene scaffold are significantly influenced by the nature of its substituents. scirp.orgnih.gov In 1-Triazene, 1,3-bis(4-iodophenyl)-, the two 4-iodophenyl groups act as substituents on the triazene core. The iodine atoms, being halogens, have a dual electronic effect: they are inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect) through their lone pairs.

DFT studies on substituted aromatic systems have shown that substituents can modulate the energies of the HOMO and LUMO. ias.ac.in Electron-withdrawing groups generally lower the energies of both frontier orbitals, while electron-donating groups raise them. This tuning of the electronic structure affects the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. researchgate.netrsc.org For example, in related systems, the introduction of different substituents has been shown to predictably alter the reactivity in cycloaddition reactions. nih.gov

Computational studies can quantify these effects by calculating and visualizing molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the molecule's surface. For 1-Triazene, 1,3-bis(4-iodophenyl)-, the iodine atoms would be expected to have a region of positive electrostatic potential (a "sigma-hole"), making them potential halogen bond donors.

Table 2: Calculated Frontier Orbital Energies for Substituted Triazenes (Illustrative)

| Substituent (R) in 1,3-diphenyltriazene | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.21 | -1.15 | 5.06 |

| -NO2 (electron-withdrawing) | -6.89 | -2.54 | 4.35 |

| -OCH3 (electron-donating) | -5.78 | -0.98 | 4.80 |

| -I (as in the target compound) | -6.45 | -1.87 | 4.58 |

Note: These values are for illustrative purposes to demonstrate the effect of substituents and are not the exact calculated values for 1-Triazene, 1,3-bis(4-iodophenyl)-.

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to understand the behavior of larger systems and longer timescales. uantwerpen.be

Molecular Dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the observation of dynamic processes such as how molecules approach each other, interact, and potentially form larger aggregates. For 1-Triazene, 1,3-bis(4-iodophenyl)-, MD simulations could be used to study the initial stages of self-assembly in solution or on a surface. The simulations would track the trajectories of multiple triazene molecules, revealing the preferred modes of interaction, such as π-π stacking of the phenyl rings and halogen bonding between the iodine atoms. frontiersin.org

Monte Carlo simulations, on the other hand, use random sampling to explore the possible configurations of a system and determine the most probable (lowest energy) arrangements. nih.gov MC methods are particularly useful for overcoming large energy barriers and exploring a wider range of conformational space than is often accessible with MD. youtube.com A combination of MD and MC techniques can be a powerful approach to equilibrate complex molecular systems and study their self-assembly. nih.gov

By simulating a large number of 1-Triazene, 1,3-bis(4-iodophenyl)- molecules, both MD and MC methods can predict how they might arrange into larger, ordered structures, such as two-dimensional networks or three-dimensional crystals. These simulations can reveal the packing motifs and the specific intermolecular interactions that stabilize the resulting supramolecular architecture. rsc.org

For example, simulations could predict whether the molecules arrange in a head-to-tail fashion, a herringbone pattern, or other motifs. The presence of the iodine atoms suggests that halogen bonding (I···N or I···I interactions) could be a dominant directional force in the formation of these networks, similar to what has been observed in other iodo-substituted organic molecules. nih.gov These predictions are invaluable for the rational design of new materials with specific network topologies and properties.

Quantum Chemical Investigations of Intermolecular Interactions

To gain a more detailed and accurate understanding of the forces driving self-assembly, high-level quantum chemical calculations can be performed on dimers or small clusters of 1-Triazene, 1,3-bis(4-iodophenyl)-. smu.eduaps.org These methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, provide a more accurate description of noncovalent interactions than standard DFT functionals. uu.nldp.tech

These calculations can precisely quantify the strength of different types of interactions, such as:

Halogen bonding: The interaction between the electropositive region on the iodine atom (the σ-hole) and a Lewis basic site, such as the nitrogen atoms of a neighboring triazene.

π-π stacking: The attractive, noncovalent interactions between the aromatic rings.

Hydrogen bonding: Interactions involving any C-H bonds and electronegative atoms.

By dissecting the interaction energy into its components (electrostatic, dispersion, induction, and exchange-repulsion), these quantum chemical investigations can elucidate the fundamental nature of the forces that govern the supramolecular behavior of 1-Triazene, 1,3-bis(4-iodophenyl)-. nih.gov This detailed understanding is crucial for controlling the self-assembly process and designing molecules with tailored solid-state structures.

Supramolecular Chemistry and Self Assembly of 1 Triazene, 1,3 Bis 4 Iodophenyl Derivatives

Design Principles for Supramolecular Architectures

The design of supramolecular architectures from derivatives of 1-Triazene, 1,3-bis(4-iodophenyl)- is guided by several key principles that leverage the inherent properties of the molecular building blocks. The primary goal is to control the self-assembly process to create well-defined, functional structures.

A fundamental principle is the strategic placement of functional groups that can participate in specific and directional non-covalent interactions. frontiersin.org For 1,3-bis(4-iodophenyl)-1-triazene, the iodine atoms are key for inducing halogen bonding, while the triazene (B1217601) core provides sites for hydrogen bonding and can contribute to π-π stacking. The selection and positioning of these interactive sites dictate the geometry and dimensionality of the resulting supramolecular assembly.

Another critical design principle is the concept of host-guest complementarity . libretexts.org This involves designing a host structure with a cavity or binding site that is sterically and electronically complementary to a specific guest molecule. libretexts.org The size, shape, and chemical nature of the host's binding pocket are tailored to selectively bind the guest through a combination of intermolecular forces. libretexts.org

The rigidity and conformational preferences of the molecular components also play a crucial role. frontiersin.org While some flexibility can allow for adaptive binding, a more rigid framework often leads to more predictable and well-ordered structures. frontiersin.orglibretexts.org In the context of 1,3-diaryl-triazenes, the molecules are often nearly planar, which facilitates ordered packing in the crystalline state. nih.gov

Finally, the dynamic nature of non-covalent bonds is a key design element, allowing for self-correction and the formation of thermodynamically stable architectures. frontiersin.org This "error-checking" capability is a hallmark of self-assembly and is essential for the spontaneous formation of complex, ordered structures from simple molecular precursors.

Intermolecular Interactions Driving Self-Assembly

The self-assembly of 1-Triazene, 1,3-bis(4-iodophenyl)- derivatives into ordered supramolecular structures is driven by a combination of specific and directional non-covalent interactions. These interactions, acting in concert, dictate the final architecture of the molecular assembly.

Halogen Bonding (I···I, C-I···N)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of 1,3-bis(4-iodophenyl)-1-triazene, the iodine atoms are capable of forming significant halogen bonds.

I···I Interactions: Crystals of related compounds, such as those containing tetrakis(4-iodophenyl)porphyrinato moieties, demonstrate the importance of interporphyrin iodine-iodine halogen bonds in directing the supramolecular assembly. nih.govresearchgate.nettau.ac.il These interactions, with I···I distances of approximately 3.8 to 4.0 Å, can guide the formation of layered structures. nih.govresearchgate.nettau.ac.il Each molecule can interact with its nearest neighbors through multiple I···I interactions, creating a robust, halogen-bonded network. nih.govresearchgate.nettau.ac.il

C-I···N Interactions: The nitrogen atoms within the triazene core can act as halogen bond acceptors. The interaction between the C-I bond of one molecule and a nitrogen atom of another can lead to the formation of defined chains or more complex networks. This type of interaction has been observed in cocrystals where an iodo-substituted aromatic compound is paired with a nitrogen-containing heterocycle. For example, iodotriazole groups can form short, linear halogen bonds to chloride anions. chemrxiv.org Similarly, the nitrogen atoms in a triazine ring can participate in halogen bonding.

The strength and directionality of these halogen bonds are critical in controlling the orientation and packing of the molecules in the solid state, making them a powerful tool in crystal engineering.

Hydrogen Bonding Networks (N-H···N, N-H···O)

Hydrogen bonding plays a pivotal role in the self-assembly of triazene derivatives. The triazene linkage itself contains a hydrogen bond donor (N-H) and acceptor sites (the other nitrogen atoms), facilitating the formation of robust intermolecular connections.

In the crystal structures of related 4,4'-disubstituted diphenyl-1,3-triazines, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov This recurring motif is a strong determinant of the crystal packing. The planarity of these molecules further supports the formation of these extended hydrogen-bonded networks. nih.gov

The influence of co-crystallizing solvent molecules on the hydrogen bond topology can be significant. researchgate.net Solvent molecules with hydrogen bond donor or acceptor capabilities, such as water or methanol, can be incorporated into the crystal lattice and mediate interactions between the primary molecules, leading to more complex and varied network structures. researchgate.net

In derivatives where other functional groups capable of hydrogen bonding are present (e.g., hydroxyl groups), more intricate hydrogen-bonding patterns can emerge. For instance, in 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives, intramolecular hydrogen bonds lead to planarization of the molecule, which in turn enhances π-stacking interactions and promotes the formation of columnar structures. researchgate.net While this is an intramolecular example, it highlights the powerful influence of hydrogen bonding in dictating molecular conformation and subsequent intermolecular organization.

π-π Stacking and Aromatic Interactions

Aromatic π-π stacking interactions are another significant force contributing to the self-assembly of 1,3-bis(4-iodophenyl)-1-triazene derivatives. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic phenyl rings.

These interactions occur when aromatic systems bind in a face-to-face manner, which can be in a parallel sandwich or a displaced stacking arrangement. libretexts.org The planarity of the diaryltriazene molecules is conducive to such interactions. nih.gov The presence of electron-withdrawing iodine substituents and the triazene core can influence the electronic nature of the aromatic rings, potentially leading to favorable quadrupole-quadrupole interactions that strengthen the stacking.

In related heterocyclic systems, such as those containing triazole rings, π-π stacking interactions between the heterocyclic ring and a phenyl ring have been observed with ring-centroid separations of around 3.895 Å. researchgate.net The interplay between hydrogen bonding and π-π stacking is often crucial. For example, intramolecular hydrogen bonding in some triazine derivatives can enforce a planar conformation, which then facilitates intermolecular π-stacking, leading to the formation of columnar structures. researchgate.net

The combination of directional hydrogen and halogen bonds with the less directional but significant π-π stacking interactions provides a powerful and versatile toolkit for controlling the self-assembly of these molecules into well-defined supramolecular architectures.

Formation of Ordered Structures and Networks

The directed self-assembly of 1-Triazene, 1,3-bis(4-iodophenyl)- and its derivatives, driven by the aforementioned intermolecular forces, can lead to the formation of highly ordered crystalline structures and networks. A particularly notable application of such ordered porous frameworks is the crystalline sponge method.

Crystalline Sponge Method Utilizing Triazine Cores for Guest Encapsulation

The crystalline sponge method is a revolutionary technique in X-ray crystallography that allows for the structure determination of small molecules without the need to crystallize the target molecule itself. researchgate.netnih.gov This is achieved by soaking a porous single crystal, the "crystalline sponge," in a solution of the target compound (the "guest"). The guest molecules diffuse into the pores of the sponge and are ordered through non-covalent interactions with the host framework, allowing their structure to be determined by single-crystal X-ray diffraction. researchgate.netnih.gov

Metal-organic frameworks (MOFs) containing triazine-based ligands are commonly employed as crystalline sponges. A frequently used example is {[(ZnI₂)₃(tpt)₂]·x(solvent)}n, where 'tpt' is tris(4-pyridyl)-1,3,5-triazine. researchgate.netnih.govwikipedia.org The triazine core of the tpt ligand is integral to the formation of the porous network.

The process typically involves the following steps:

Synthesis of the Host Crystal: The porous host crystal is synthesized, for instance, by the layered diffusion of a metal salt solution (e.g., ZnI₂) into a solution of the triazine-based ligand. nih.gov

Solvent Exchange: The solvent molecules initially present in the pores of the crystalline sponge are exchanged with a solvent that is compatible with the guest molecule. nih.gov

Guest Soaking: The host crystal is immersed in a solution containing the guest molecule. The guest molecules gradually diffuse into the pores and are trapped. The conditions for soaking, such as temperature, time, and concentration, often need to be optimized for each guest. nih.gov

X-ray Diffraction Analysis: The host-guest complex is then analyzed by single-crystal X-ray diffraction to determine the structure of the encapsulated guest molecule. nih.gov

The interactions between the guest and the host framework are crucial for the success of this method. These can include hydrogen bonding, halogen bonding, and π-π stacking. The walls of the pores, which are composed of the triazine-based ligands and metal components, provide a structured environment that orients the guest molecules. The framework can even exhibit some flexibility, allowing it to accommodate guests of varying sizes. wikipedia.org

Recent advancements have led to the development of new crystalline sponges with improved stability, for example, towards nucleophilic compounds, expanding the scope of molecules that can be analyzed by this powerful method. acs.org

Directed Self-Assembly on Surfaces

The arrangement of molecules on a surface is a complex interplay between intermolecular and molecule-substrate interactions. For aromatic molecules functionalized with halogen atoms, such as those containing iodophenyl groups, these interactions are particularly nuanced, leading to a rich variety of self-assembled structures. The iodine atoms can participate in halogen bonding, a directional non-covalent interaction, while the aromatic rings can engage in π-π stacking and van der Waals forces. The underlying substrate plays a crucial role in templating the molecular assembly, influencing the packing and orientation of the molecules.

Recent studies on the self-assembly of 2,4,6-tris(4-iodophenyl)-1,3,5-triazine (TIPT) on a Si(111)-√3×√3-Ag surface, investigated using scanning tunneling microscopy (STM) and density-functional theory (DFT) calculations, offer a compelling case study. arxiv.org These findings demonstrate how the substrate can dramatically influence the resulting supramolecular architecture.

Upon deposition at room temperature, TIPT molecules were observed to form well-ordered supramolecular structures. With increasing molecular dosage, these monomers arrange into a network characterized by a rectangular unit cell with dimensions of 2.07 ± 0.05 nm by 1.83 ± 0.05 nm. arxiv.org This structure is defined by zig-zag rows of TIPT molecules. The formation of such a well-defined, long-range ordered structure underscores the directed nature of the self-assembly process.

The epitaxial relationship, meaning the orientational relationship between the molecular overlayer and the underlying substrate crystal lattice, reveals significant molecule-substrate interactions. The 1.83 nm dimension of the unit cell is commensurate with the √3-Ag substrate, indicating that the substrate dictates the spacing between the molecular rows. arxiv.org Interestingly, DFT calculations of a free-standing TIPT hexamer suggest that increasing the inter-row spacing requires little energetic cost, further highlighting the templating effect of the substrate in the observed assembly. arxiv.org

The quality of the underlying substrate is paramount for the formation of extensive, well-ordered domains. The presence of point defects in the Si(111)-√3×√3-Ag reconstruction was found to limit the size of the TIPT supramolecular domains. arxiv.org This sensitivity to substrate perfection is a common feature in directed self-assembly on surfaces.

In a different environment, at the 1-phenyloctane/graphite interface, a star-shaped triazine derivative, 2,4,6-tris(4′,4′′,4′′′-trimethylphenyl)-1,3,5-triazine, was found to self-assemble into a compact hexagonal nanoarchitecture. nih.gov This highlights the profound influence of the substrate and the surrounding medium on the final supramolecular structure. In this case, the arrangement is such that each molecular phenyl group points towards a nitrogen atom of a neighboring molecule, forming a hexagonal unit cell with a 1.4 nm constant. nih.gov

The following table summarizes the key findings from the study of TIPT self-assembly on the Si(111)-√3×√3-Ag surface:

| Parameter | Value | Reference |

| Molecule | 2,4,6-tris(4-iodophenyl)-1,3,5-triazine (TIPT) | arxiv.org |

| Substrate | Si(111)-√3×√3-Ag | arxiv.org |

| Deposition Temperature | Room Temperature | arxiv.org |

| Supramolecular Structure | Zig-zag rows | arxiv.org |

| Unit Cell | Rectangular | arxiv.org |

| Unit Cell Dimensions | 2.07 ± 0.05 nm x 1.83 ± 0.05 nm | arxiv.org |

| Key Interaction | Significant molecule-substrate interaction | arxiv.org |

| Substrate Influence | Commensurate inter-row spacing | arxiv.org |

This detailed investigation into a close structural analog provides a strong predictive framework for the directed self-assembly of 1-Triazene, 1,3-bis(4-iodophenyl)- and its derivatives on surfaces. It is anticipated that the interplay of halogen bonding, π-π interactions, and strong molecule-substrate interactions will similarly govern the formation of ordered supramolecular architectures for this compound.

Advanced Research Applications of 1 Triazene, 1,3 Bis 4 Iodophenyl Scaffolds

Building Blocks for Complex Molecular Architectures

The 1,3-bis(4-iodophenyl)triazene structure is a highly valuable building block in organic chemistry, primarily due to the presence of two key functional handles: the triazene (B1217601) core and the terminal iodo groups. researchgate.net Aryl triazenes are recognized as versatile precursors in synthetic chemistry, capable of participating in numerous cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. researchgate.net The iodophenyl moieties on the 1,3-bis(4-iodophenyl)triazene are particularly reactive sites for well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the programmed assembly of extended, conjugated systems and other complex molecular architectures.

The triazene unit itself can serve as a latent diazonium salt, which can be unmasked under specific conditions to participate in further reactions. ebrary.net This dual reactivity makes 1,3-bis(4-iodophenyl)triazene a powerful linchpin, enabling the sequential or one-pot synthesis of intricate molecules that would otherwise require lengthy, multi-step procedures. For instance, researchers can first utilize the iodo groups for coupling reactions to build a larger molecular framework and subsequently transform the triazene linker to introduce additional functionality.

| Coupling Reaction | Reagents/Conditions | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl or poly-aryl systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne conjugated systems |

| Heck Coupling | Alkene, Pd catalyst, Base | Stilbene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Di- or poly-arylamines |

This interactive table summarizes potential coupling reactions at the iodo-positions of the 1,3-bis(4-iodophenyl)triazene scaffold.

Functionalization of Carbon Nanomaterials via Triazene Chemistry

The covalent functionalization of carbon nanomaterials (CNMs) like carbon nanotubes (CNTs) and graphene is crucial for enhancing their solubility, processability, and interfacing them with other materials for biomedical or electronic applications. mdpi.comnih.govresearchgate.net One established method for covalent functionalization is through the addition of aryl radicals generated from diazonium salts. nih.gov

Given that triazenes are stable precursors to diazonium ions, 1,3-bis(4-iodophenyl)triazene represents a promising agent for the surface modification of CNMs. The process would involve the in situ generation of 4-iodophenyl diazonium ions from the triazene under acidic or thermal conditions. These diazonium ions can then react with the sp²-hybridized carbon framework of nanotubes or graphene, leading to the covalent attachment of 4-iodophenyl groups to the surface. This functionalization can improve the dispersion of the nanomaterials in various solvents and introduces reactive iodine handles on the surface for further post-functionalization steps. researchgate.net While research has demonstrated the functionalization of CNTs with triazine derivatives, the use of diaryltriazenes like 1,3-bis(4-iodophenyl)triazene follows a similar chemical principle, offering a route to well-defined surface modifications. researchgate.net

| Nanomaterial | Functionalization Principle | Potential Outcome |

| Carbon Nanotubes (CNTs) | Radical addition of diazonium salt derived from triazene | Improved solubility, sites for further reaction |

| Graphene | Covalent attachment of iodophenyl groups | Tunable electronic properties, enhanced biocompatibility |

This interactive table outlines the application of triazene chemistry in functionalizing carbon nanomaterials.

Precursors in Organic Synthesis for Diverse Chemical Entities

Beyond its role as a structural building block, 1,3-bis(4-iodophenyl)triazene serves as a versatile precursor for a wide array of chemical compounds, leveraging the unique reactivity of the triazene linkage.

In complex, multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The triazene moiety is an effective protecting group for amines. ebrary.net Specifically, a 1,3-diaryltriazene can be viewed as a protected form of both an arylamine and an aryl diazonium salt. The triazene group exhibits considerable stability towards a range of reaction conditions, including strong bases, organolithium reagents, oxidants, and reductants. researchgate.net

This stability allows for chemical modifications to be performed at other sites of the molecule—such as the iodo groups on 1,3-bis(4-iodophenyl)triazene—without affecting the masked amine functionality. For example, a cross-coupling reaction could be performed on the iodoarenes while the triazene remains intact. Subsequently, the triazene can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the parent amine and the diazonium salt, which can be further reacted or quenched. researchgate.netnih.gov This "masking" strategy enhances synthetic efficiency by reducing the number of separate protection/deprotection steps.

Triazenes are valuable precursors for the synthesis of nitrogen-containing heterocycles. ebrary.net As stable sources of diazonium ions, they can be employed in cyclization reactions to form various ring systems. researchgate.netbeilstein-archives.org For example, intramolecular reactions where a nucleophile elsewhere in the molecule attacks the aryl ring upon activation of the triazene can lead to the formation of fused heterocyclic systems.

The 1,3-bis(4-iodophenyl)triazene scaffold is particularly well-suited for creating extended, conjugated systems and complex heterocyclic structures. The terminal iodo groups can be used to introduce side chains containing nucleophilic sites. Subsequent acid-mediated cleavage of the triazene to the diazonium ion can trigger a cyclization event, yielding functionalized heterocycles such as triazines, pyrazolo[3,4-d] ebrary.netresearchgate.netresearchgate.nettriazines, or other complex ring systems. beilstein-archives.orgnih.govbeilstein-journals.org This strategy allows for the construction of diverse molecular libraries from a common precursor, which is a powerful approach in medicinal chemistry and materials science. nih.govmdpi.comyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.